ETP-46464

Kinase Selectivity PIKK Family Polypharmacology

ETP-46464 is the definitive chemical probe for integrated PIKK family signaling in the DNA damage response. Unlike highly selective ATR inhibitors, its unique polypharmacology—potent against ATR, mTOR, and DNA-PK—enables tunable pathway dissection. This compound exhibits a synthetic lethal interaction with p53-deficiency and Cyclin E overexpression, yielding a 2.9-fold increase in replicative stress markers, providing a robust assay window. Validated for cisplatin sensitization (52-89% enhancement) and HIV-1 replication studies. Choose ETP-46464 for high-purity, reproducible results in your DDR, oncology, and virology research.

Molecular Formula C30H22N4O2
Molecular Weight 470.5 g/mol
Cat. No. B607384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETP-46464
SynonymsETP46464
Molecular FormulaC30H22N4O2
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5
InChIInChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3
InChIKeyDPLMXAYKJZOTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ETP-46464: A Potent and Distinctive Multi-Kinase Inhibitor for DNA Damage Response Research


ETP-46464 is a cell-permeable, quinoline-containing heterotricyclic compound that acts as a potent and selective inhibitor of the DNA damage response (DDR) kinase Ataxia telangiectasia-mutated (ATM)- and Rad3-related (ATR), with a reported IC50 of 14-25 nM in cell-free assays . It is a multi-targeted inhibitor within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, also demonstrating significant potency against the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK) . Its unique polypharmacological profile and context-dependent cellular activity distinguish it from other ATR inhibitors and position it as a valuable chemical probe for investigating DDR, replicative stress, and cancer biology, particularly in p53-deficient models [1].

Why ETP-46464 Cannot Be Simply Substituted with Other ATR or PIKK Inhibitors


ETP-46464 possesses a unique kinase selectivity profile and cellular activity fingerprint that fundamentally differentiates it from other ATR inhibitors like VE-821, AZD6738 (Ceralasertib), or Berzosertib. While highly selective inhibitors target ATR almost exclusively, ETP-46464 is a potent multi-PIKK inhibitor with sub-nanomolar activity against mTOR and low nanomolar activity against DNA-PK . This polypharmacology leads to distinct biological outcomes, such as a more pronounced induction of replicative stress and selective toxicity in specific genetic backgrounds (e.g., p53-/- cells overexpressing Cyclin E) compared to more selective ATR agents [1]. Therefore, substituting ETP-46464 with another compound would fundamentally alter the experimental model, leading to a different spectrum of on- and off-target effects and potentially invalidating comparative studies or established protocols that rely on its specific mechanism of action.

ETP-46464: A Comparative Quantitative Evidence Guide for Scientific Selection


ETP-46464 Exhibits a Unique Multi-PIKK Inhibitory Profile Compared to Selective ATR Inhibitors

ETP-46464 is distinguished from highly selective ATR inhibitors like VE-821 and Berzosertib by its potent, multi-targeted activity within the PIKK family. While it potently inhibits ATR (IC50 = 14-25 nM), it is also an exceptionally potent inhibitor of mTOR (IC50 = 0.6 nM) and shows significant activity against DNA-PK (IC50 = 36 nM) . This contrasts sharply with VE-821, which has minimal activity against these kinases, and Berzosertib, which is highly selective for ATR (Ki < 0.2 nM) .

Kinase Selectivity PIKK Family Polypharmacology Drug Discovery

Cellular Selectivity Profile of ETP-46464: Preferential Suppression of ATR Signaling Over ATM/DNA-PK

In cellular assays, ETP-46464 demonstrates a functional selectivity that differs from its cell-free profile. At a concentration of 500 nM, it achieves >90% inhibition of ionizing radiation (IR)-induced Chk1 phosphorylation at Ser345 (pChk1), a direct downstream target of ATR. However, it shows much weaker inhibition of IR-induced ATM and DNA-PK signaling, with IC50 values >5 µM against their respective biomarkers (pATM Ser189, pChk2 Thr68, pDNA-PKcs Ser2056, and γH2AX) in U2OS cells . This demonstrates a preferential, concentration-dependent suppression of ATR signaling in a cellular context, despite its potent in vitro activity against mTOR and DNA-PK.

Cellular Assay DNA Damage Response Biomarker Selectivity Chk1 γH2AX

Genetic Context-Dependent Toxicity: Enhanced Activity in p53-Deficient Cells with Cyclin E Overexpression

A key differentiating feature of ETP-46464 is its pronounced toxicity in specific genetic backgrounds associated with oncogenic transformation. Treatment with 5 µM ETP-46464 increased the population of cells exhibiting pan-nuclear γH2AX staining (a marker of replicative stress) from 0.9% to 3.0% in Cyclin E-overexpressing wild-type MEFs and from 3.9% to 11.4% in Cyclin E-overexpressing p53-/- MEFs [1]. This represents a 3.3-fold and 2.9-fold increase, respectively, and highlights a significant synthetic lethal interaction not commonly reported with more selective ATR inhibitors.

Synthetic Lethality p53 Cyclin E Replicative Stress Cancer Models

Synergistic Enhancement of Chemotherapy: ETP-46464 Potentiates Cisplatin Activity

ETP-46464 significantly enhances the cytotoxic effect of the standard chemotherapeutic agent cisplatin in gynecologic cancer cell lines. Across multiple cell lines tested, combination treatment resulted in a 52-89% enhancement in activity compared to cisplatin alone, and the effects were determined to be synergistic . This chemosensitization effect provides a clear, application-specific advantage for ETP-46464 in certain preclinical cancer models.

Chemosensitization Combination Therapy Cisplatin Synergy Gynecologic Cancer

ETP-46464: Key Application Scenarios for Research and Preclinical Development


Dissecting Multi-PIKK Signaling in DNA Damage Response (DDR) Networks

Due to its unique polypharmacology (potent inhibition of ATR, mTOR, and DNA-PK), ETP-46464 is the tool of choice for probing the integrated signaling of the PIKK family in the DDR. Unlike highly selective inhibitors (e.g., VE-821, Berzosertib), ETP-46464 allows researchers to study the functional consequences of simultaneously targeting multiple PIKKs. At concentrations below 500 nM, it can be used to preferentially study ATR-dependent signaling, as demonstrated by the potent inhibition of Chk1 phosphorylation with minimal effect on ATM/DNA-PK biomarkers [1]. This provides a tunable system for pathway dissection.

Investigating Synthetic Lethality and Replicative Stress in p53-Deficient Cancer Models

The compound's well-characterized, quantitative synthetic lethal interaction with p53-deficiency and Cyclin E overexpression makes it a powerful and specific probe for studying these genetic contexts [1]. ETP-46464 is uniquely suited for experiments aimed at validating ATR as a target in p53-mutant cancers or for screening for additional genetic vulnerabilities that sensitize cells to ATR/mTOR/DNA-PK inhibition. Its enhanced toxicity in this background, quantified by a 2.9-fold increase in replicative stress markers, provides a robust assay window for such studies [1].

Preclinical Evaluation of Chemosensitization Strategies with Cisplatin

For researchers developing novel combination therapies, ETP-46464 offers a validated and quantitatively defined tool for sensitizing gynecologic cancer cells to cisplatin. The reported 52-89% enhancement in cisplatin's activity provides a strong foundation for in vitro and in vivo proof-of-concept studies . This application leverages ETP-46464's established ability to induce replicative stress and disrupt DNA repair mechanisms, thereby potentiating the DNA-damaging effects of standard-of-care chemotherapy.

Exploring the Role of ATR in HIV-1 Replication and Latency

Beyond oncology, ETP-46464 has been identified as a chemical probe for investigating the role of ATR in the HIV-1 life cycle. Studies show that ETP-46464 significantly decreases virus production in both peripheral blood mononuclear cells (PBMCs) and a persistently infected cell line (H61-D) [2]. This points to a potential application in virology for studying host-cell DDR factors in viral replication, providing an alternative to genetic knockdown or knockout approaches.

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